The Architecture of an Anticoagulant: A Technical Guide to the Molecular Structure and Synthesis of Dabigatran Etexilate
The Architecture of an Anticoagulant: A Technical Guide to the Molecular Structure and Synthesis of Dabigatran Etexilate
For Researchers, Scientists, and Drug Development Professionals
Dabigatran etexilate, a cornerstone in modern anticoagulant therapy, represents a significant advancement in the prevention of thromboembolic events. Marketed under the trade name Pradaxa®, it is a reversible, competitive direct thrombin inhibitor. This technical guide provides an in-depth exploration of its molecular structure, physicochemical properties, and a detailed overview of its chemical synthesis, tailored for professionals in the fields of medicinal chemistry and drug development.
Molecular Structure and Physicochemical Properties
Dabigatran etexilate is the orally administered prodrug of the active compound, dabigatran. The etexilate and hexyloxycarbonyl groups enhance its lipophilicity and facilitate oral absorption, after which it is rapidly hydrolyzed by esterases to the active form, dabigatran.[1]
Chemical Identity
| Identifier | Value |
| IUPAC Name | ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate[2] |
| CAS Number | 211915-06-9[2] |
| Molecular Formula | C₃₄H₄₁N₇O₅[2] |
| Molecular Weight | 627.73 g/mol [2][3] |
| Mesylate Salt Formula | C₃₅H₄₅N₇O₈S[4] |
| Mesylate Salt MW | 723.85 g/mol [4] |
Physicochemical Data
The physicochemical properties of dabigatran etexilate mesylate are critical for its formulation and bioavailability. It is a yellow-white to yellow crystalline powder.[1][5]
| Property | Value |
| pKa | 4.0 ± 0.1 (benzimidazole moiety), 6.7 ± 0.1 (carbamic acid hexyl ester moiety)[1] |
| Solubility | pH-dependent: >50 mg/mL in 0.1 N HCl; 0.003 mg/mL at pH 7.4; 1.8 mg/mL in water[1] |
| Log P | 3.8 (n-octanol/water)[1] |
Spectral and Crystallographic Data
Spectroscopic and crystallographic data are essential for the structural elucidation and quality control of dabigatran etexilate.
Table 1: Key Spectral Data for Dabigatran Etexilate
| Technique | Key Peaks/Signals |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 0.82 (t, 3H), 1.17–1.23 (m, 9H), 1.66 (bs, 2H), 2.59 (s, 3H), 2.71–2.75 (t, J = 7.2 Hz, 2H), 3.71 (s, 3H), 4.01–4.06 (q, J = 7.2 Hz, 2H), 4.30–4.39 (m, 4H), 4.53 (bs, 2H), 6.41 (bs, 2H), 6.57 (bs, 1H), 6.94–7.04 (m, 3H), 7.35–7.40 (bs, 2H), 7.66 (bs, 2H), 8.36 (s, 1H), 9.82 (s, 1H), 10.76 (bs, 2H), 14.45 (bs, 1H)[6] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 13.76, 13.96, 22.26, 24.98, 28.12, 29.99, 31.13, 33.31, 38.87, 39.37, 44.41, 60.45, 67.92, 108.62, 119.24, 121.04, 122.39, 123.50, 129.85, 131.35, 136.64, 137.53, 139.71, 148.76, 152.95, 153.85, 154.79, 155.68, 170.32, 171.45[6] |
| FT-IR (KBr, cm⁻¹) | 3400.56, 3380.11, 2952.38, 2931.63, 2856.63, 1731.15, 1611.21, 1588.92, 1570.46, 1498.97, 1470.43, 1392.05, 1323.35, 1257.86, 1195.16, 1143.35, 1128.33, 1105.56, 1033.49, 1013.38, 895.98[6] |
| MS (ESI, m/z) | 628 [M+H]⁺[6][7] |
Table 2: X-Ray Powder Diffraction Data for Crystalline Forms of Dabigatran Etexilate Mesylate
| Crystalline Form | Characteristic Diffraction Peaks (2θ) |
| Form M | 5.7 ±0.2°, 6.2 ±0.2°, 11.2 ±0.2°, 12.4 ±0.2°, 16.3 ±0.2°, 18.2 ±0.2°, 21.4 ±0.2°, 21.8 ±0.2°, 22.8 ±0.2°, 23.6 ±0.2°, 25.0 ±0.2°, 27.3 ±0.2°[8] |
| Form N | 6.0 ±0.2°, 11.8 ±0.2°, 18.2 ±0.2°, 21.6 ±0.2°, 24.4 ±0.2°, 27.7 ±0.2°, 29.7 ±0.2°[8] |
Synthesis of Dabigatran Etexilate
The synthesis of dabigatran etexilate is a multi-step process that involves the construction of the benzimidazole core, followed by the attachment of the side chains. Several synthetic routes have been reported in the literature, with variations in reagents and reaction conditions aimed at improving yield and purity.[3][7][9]
Metabolic Activation Pathway
Dabigatran etexilate is a double prodrug that undergoes in vivo hydrolysis to the active thrombin inhibitor, dabigatran. This metabolic conversion is a key aspect of its pharmacological activity.
Synthetic Workflow Overview
The following diagram illustrates a generalized workflow for the chemical synthesis of dabigatran etexilate, highlighting the key stages of the process.
Detailed Experimental Protocols
The following protocols are a composite of methodologies reported in the scientific literature and patents.
Step 1: Synthesis of Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
-
Amide Formation: Ethyl-3-(3-amino-4-(methylamino)benzoyl(piperidin-2-yl)amino)propanoate is condensed with 2-(4-cyanophenylamino)acetic acid.
-
Reaction Conditions: The reaction is typically carried out in the presence of a coupling agent such as 1,1'-carbonyldiimidazole (CDI) in a solvent like dichloromethane. The mixture is stirred at room temperature.
-
Cyclization: Acetic acid is added to the reaction mixture, which is then heated to facilitate the cyclization to form the benzimidazole ring.
-
Work-up and Isolation: The product is isolated by extraction and purified, often by crystallization from a suitable solvent like ethyl acetate, sometimes as an oxalate salt to improve purity.[3]
Step 2: Formation of the Amidine Hydrochloride
-
Pinner Reaction: The nitrile intermediate from Step 1 is converted to the corresponding amidine hydrochloride.
-
Reaction Conditions: Dry hydrogen chloride gas is passed through a solution of the nitrile in anhydrous ethanol. The reaction is typically stirred for several hours.
-
Ammonia Treatment: The resulting imino ether hydrochloride is then treated with a solution of ammonia in ethanol to form the amidine.
-
Isolation: The product, ethyl 3-(2-((4-amidinophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride, is isolated by filtration after precipitation.[3]
Step 3: Synthesis of Dabigatran Etexilate
-
Acylation: The amidine hydrochloride from Step 2 is acylated using n-hexyl chloroformate.
-
Reaction Conditions: The reaction is performed in a biphasic system of an organic solvent (e.g., acetone) and water, in the presence of a base such as potassium carbonate. n-Hexyl chloroformate is added slowly to the reaction mixture.
-
Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).
-
Isolation and Purification: After completion, the organic layer is separated, and the solvent is removed under reduced pressure. The crude product is then purified, for instance, by recrystallization.[3][10]
Step 4: Formation of Dabigatran Etexilate Mesylate
-
Salt Formation: The purified dabigatran etexilate free base is dissolved in a suitable solvent, typically acetone.
-
Acid Addition: A solution of methanesulfonic acid in acetone is added to the solution of the free base.
-
Crystallization: The mesylate salt precipitates out of the solution. The suspension is stirred to ensure complete crystallization.
-
Isolation and Drying: The crystalline dabigatran etexilate mesylate is collected by filtration, washed with acetone, and dried under vacuum to yield the final active pharmaceutical ingredient (API).[6][10]
Conclusion
The molecular architecture of dabigatran etexilate is intricately designed to function as an effective oral prodrug, overcoming the bioavailability challenges of its active metabolite. Its synthesis is a complex but well-established process, with various reported methodologies focusing on optimizing yield, purity, and industrial scalability. A thorough understanding of its structure, properties, and synthesis is paramount for researchers and professionals involved in the development of novel anticoagulants and the manufacturing of this life-saving medication.
References
- 1. tga.gov.au [tga.gov.au]
- 2. Dabigatran Etexilate | C34H41N7O5 | CID 135565674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. asianpubs.org [asianpubs.org]
- 8. CN104892574A - Dabigatran etexilate mesylate crystal forms, preparation methods and uses thereof - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]
